molecular formula C19H20F2N2O4S B2870851 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide CAS No. 940983-93-7

5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide

Cat. No. B2870851
CAS RN: 940983-93-7
M. Wt: 410.44
InChI Key: NBGGVQAQYPBCID-UHFFFAOYSA-N
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Description

5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide, also known as ADX-102, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide involves the inhibition of a specific enzyme called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the activation of various immune cells, and its inhibition has been shown to be effective in reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects:
5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the proliferation and survival of cancer cells, reduce inflammation, and modulate the immune system. 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has also been shown to have a good safety profile in animal studies.

Advantages and Limitations for Lab Experiments

5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and good safety profile. However, one limitation of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide is its limited solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide. One potential application of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide could also be used in combination with other therapeutic agents to enhance their efficacy. Further studies are needed to elucidate the full potential of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide in various diseases and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide is a promising small molecule that has shown potential as a therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and safety profile make it an attractive candidate for further research and development. With ongoing studies, 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide may prove to be a valuable addition to the arsenal of therapeutic agents available for the treatment of cancer, inflammation, and autoimmune disorders.

Synthesis Methods

The synthesis of 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide involves a multi-step process that includes the reaction of 3,5-difluoroaniline with 2-hydroxybenzoic acid, followed by the reaction with azepane-1-sulfonyl chloride. The final product is obtained after purification and characterization through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In preclinical studies, 5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.

properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-N-(3,5-difluorophenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O4S/c20-13-9-14(21)11-15(10-13)22-19(25)17-12-16(5-6-18(17)24)28(26,27)23-7-3-1-2-4-8-23/h5-6,9-12,24H,1-4,7-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGGVQAQYPBCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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